molecular formula C21H21ClN2O2 B286276 (4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B286276
M. Wt: 368.9 g/mol
InChI Key: PCUUHVWSJXEBCR-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as BCP, is a synthetic compound that has gained significant attention in scientific research. BCP is a pyrazolone derivative that exhibits a range of biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. This compound has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of enzymes involved in oxidative stress. This compound has also been shown to promote the expression of antioxidant enzymes and increase the levels of glutathione in cells.

Advantages and Limitations for Lab Experiments

(4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. This compound also exhibits a range of biological activities, making it a versatile compound for use in various experimental settings. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on (4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further investigation is also needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the development of novel formulations of this compound with improved solubility could expand its potential applications in experimental settings.

Synthesis Methods

(4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using a variety of methods, including the reaction of 4-(butan-2-yloxy)-3-chlorobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst. The product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

(4Z)-4-[4-(butan-2-yloxy)-3-chlorobenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

(4Z)-4-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H21ClN2O2/c1-4-14(2)26-20-11-10-16(13-19(20)22)12-18-15(3)23-24(21(18)25)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3/b18-12-

InChI Key

PCUUHVWSJXEBCR-PDGQHHTCSA-N

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)Cl

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl

Origin of Product

United States

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